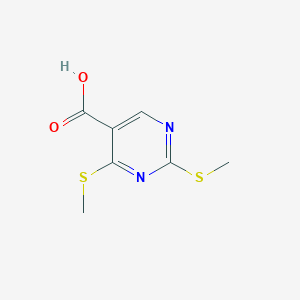

2,4-Bis(methylsulfanyl)pyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

2,4-bis(methylsulfanyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S2/c1-12-5-4(6(10)11)3-8-7(9-5)13-2/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSORSOVOMCEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC=C1C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286276 | |

| Record name | 2,4-bis(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6299-27-0 | |

| Record name | NSC44562 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-bis(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Synthesis via Cyclization Using Ethyl 2-(ethoxymethylene)acetoacetate and Methyl Carbamimidothioate

One of the most documented approaches for synthesizing methylsulfanyl-substituted pyrimidine carboxylic acid derivatives involves the condensation and cyclization of ethyl 2-(ethoxymethylene)acetoacetate with methyl carbamimidothioate in the presence of a base such as triethylamine.

Reaction Overview:

- Starting materials: Ethyl 2-(ethoxymethylene)acetoacetate and methyl carbamimidothioate.

- Catalyst/Base: Triethylamine.

- Solvent: Ethanol.

- Conditions: Reflux for 48 hours.

- Workup: Concentration, dilution with water, extraction with dichloromethane (DCM), washing, drying, filtration.

- Purification: Crystallization from ethanol/water.

Outcome:

- Product: 4-Methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (a closely related intermediate).

- Yield: Approximately 81%.

- Physical state: Colorless solid.

This method is robust and yields a high purity product suitable for further hydrolysis to the free acid form. The reaction is driven by the nucleophilic attack of the thiocarbamoyl group on the activated ethoxymethylene moiety, followed by cyclization to form the pyrimidine ring with methylsulfanyl substitution at the 2-position and methyl substitution at the 4-position.

Hydrolysis to 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxylic Acid

After obtaining the ethyl ester derivative, hydrolysis under acidic or basic conditions converts the ester group to the corresponding carboxylic acid.

- Typical conditions: Aqueous acid or base reflux.

- Result: Conversion of ethyl ester to carboxylic acid at position 5.

- Yield: Generally high, depending on conditions.

This step is critical to obtain the target compound this compound from its ester precursor.

Alternative Cyclization Methods and Heterocyclization Processes

While the direct condensation method above is most commonly used, other synthetic routes involving heterocyclization have been explored for related 2-thioxopyrimidine derivatives. These methods provide insights into the chemical versatility and potential alternative routes for preparing sulfur-substituted pyrimidines.

[3+3], [4+2], and [5+1] Cyclization Strategies

[3+3] Cyclization: Involves the reaction of 2-(ethoxymethylidene)malononitrile with methyl carbamohydrazonothioates to form spirocondensed pyrimidine systems with sulfur atoms incorporated.

[4+2] Cyclization: Uses 1,4-binucleophiles and sulfur-containing electrophiles like ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate to generate annulated pyrimidine derivatives. This approach allows the formation of complex fused ring systems with methylsulfanyl groups.

[5+1] Cyclization: Employs diamines with carbon disulfide to form 2-thioxopyrimidine rings, which can be further alkylated to methylsulfanyl derivatives. This method is widely reported for synthesizing various thioxopyrimidine analogs.

Although these methods are more general for 2-thioxo or 2-mercaptopyrimidine derivatives, they provide chemical principles that can be adapted for preparing 2,4-bis(methylsulfanyl) substituted pyrimidines.

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Product Form | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct condensation & cyclization | Ethyl 2-(ethoxymethylene)acetoacetate, methyl carbamimidothioate | Triethylamine, ethanol, reflux 48 h | 4-Methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester | 81 | High yield, scalable, followed by hydrolysis to acid |

| Hydrolysis of ester | Ethyl ester intermediate | Acidic or basic aqueous reflux | This compound | High | Converts ester to acid |

| [3+3] heterocyclization | 2-(Ethoxymethylidene)malononitrile, carbamohydrazonothioates | Various solvents, heating | Spirocondensed pyrimidine derivatives | Variable | Less explored, used for complex derivatives |

| [4+2] heterocyclization | 1,4-Binucleophiles, sulfur electrophiles | Heating, cyclocondensation | Annulated pyrimidine derivatives | Variable | Useful for fused ring systems |

| [5+1] heterocyclization | Diamines, carbon disulfide | Pyridine or basic medium, heating | 2-Thioxopyrimidine derivatives | Quantitative | Alkylation yields methylsulfanyl derivatives |

Research Findings and Considerations

The direct condensation method with triethylamine in ethanol is the most efficient and widely reported for preparing the ethyl ester precursor of this compound.

The presence of methylsulfanyl groups at positions 2 and 4 is key for biological activity and chemical reactivity, and their introduction is typically achieved via alkylation or direct incorporation during cyclization.

Alternative heterocyclization methods provide routes to structurally related compounds but may require multistep procedures and have variable yields.

Purification by crystallization from ethanol/water is effective for obtaining high-purity products suitable for further applications.

The overall synthetic strategy benefits from the stability of methylsulfanyl substituents under the reaction conditions and their compatibility with subsequent functional group transformations.

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be performed to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at different positions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

Oxidation Products: Derivatives with carboxylate groups or other oxidized functionalities.

Reduction Products: Reduced forms of the compound with altered functional groups.

Substitution Products: Compounds with new substituents at different positions on the pyrimidine ring.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity

- The compound exhibits potential antimicrobial properties, making it a candidate for drug development. Studies have indicated that derivatives of this compound may interact with specific biological targets, suggesting therapeutic applications in treating infections .

-

Synthesis of Pyridopyrimidines

- Derivatives of 2,4-bis(methylsulfanyl)pyrimidine-5-carboxylic acid are involved in the synthesis of pyridopyrimidine derivatives, which have shown therapeutic interest and have been approved for use as therapeutics. These compounds are being explored for their efficacy against various diseases .

-

Inhibitors of Plasmodial Kinases

- Recent research has identified novel 2,4,5-trisubstituted pyrimidines as potent inhibitors of essential plasmodial kinases such as PfGSK3 and PfPK6. These kinases are considered promising drug targets against malaria, highlighting the relevance of pyrimidine derivatives in combating drug resistance .

Agricultural Chemistry

- Pesticidal Properties

- The compound is being investigated for its potential use as a pesticide. Its structural characteristics allow it to interact with biological systems in plants and pests, suggesting possible applications in crop protection .

Synthetic Applications

-

Synthesis of Chromeno[2,3-d]pyrimidine Derivatives

- The compound is utilized in the synthesis of chromeno[2,3-d]pyrimidine derivatives through microwave dielectric heating methods. This approach has led to the development of novel compounds with enhanced biological activities .

-

Reactivity Studies

- Interaction studies have demonstrated that this compound can bind to various enzymes or receptors, indicating its potential role in drug design and development .

Case Study 1: Antiviral Activity against Hepatitis C Virus (HCV)

A series of compounds derived from this compound were evaluated for their HCV inhibitory activity. The results showed that certain derivatives exhibited significant antiviral activity with lower cytotoxicity compared to standard drugs like VX-950. This study underscores the potential for developing new antiviral therapies based on this compound .

Case Study 2: Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of pyrimidine derivatives similar to this compound. Compounds synthesized from this framework demonstrated potent inhibition of COX-2 activity, comparable to established anti-inflammatory drugs like celecoxib .

Mechanism of Action

The mechanism by which 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.

Receptors: It may bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between 2,4-bis(methylsulfanyl)pyrimidine-5-carboxylic acid and analogous compounds:

Key Differences in Solubility and Stability

- Sulfur Oxidation : Sulfonyl derivatives exhibit higher solubility in polar solvents compared to sulfanyl analogs. For instance, 2-(methylsulfonyl)pyrimidine-5-carboxylic acid is more water-soluble than its sulfanyl counterpart .

- Salt Formation : Choline salts of pyrimidine-5-carboxylic acids (e.g., in ) enhance stability and bioavailability, addressing challenges with free acid forms .

Biological Activity

2,4-Bis(methylsulfanyl)pyrimidine-5-carboxylic acid is a heterocyclic compound that has gained attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article details its biological activity, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

- Molecular Formula : C7H8N2O2S2

- CAS Number : 6299-27-0

- Structure : The compound features a pyrimidine ring with two methylsulfanyl groups and a carboxylic acid functional group, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The methylthio groups can engage in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The specific pathways involved can vary depending on the target and the biological context.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism likely involves disruption of bacterial cell walls or interference with metabolic processes .

Anticancer Properties

A notable study assessed the anticancer efficacy of this compound on A431 cells (human epidermoid carcinoma). The results showed a dose-dependent decrease in cell viability, linked to the induction of apoptosis. Key findings included:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

The mechanism involved increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to suppress COX-2 activity effectively, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. This suggests its utility in treating inflammatory conditions .

Comparison with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from other pyrimidine derivatives:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-(Methylthio)pyrimidine-5-carboxylic acid | Lacks phenethylamino group; different activity profile | Limited antimicrobial effects |

| 4-(Phenethylamino)pyrimidine-5-carboxylic acid | Lacks methylthio group; altered reactivity | Moderate anticancer effects |

| 2-(Methylthio)-4-(amino)pyrimidine-5-carboxylic acid | Lacks phenethyl group; affects target interaction | Reduced efficacy |

Case Studies and Research Findings

Several studies have explored the biological activities and potential therapeutic applications of this compound:

- Antimicrobial Study : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

- Cancer Research : Showed significant cytotoxic effects on cancer cell lines, particularly through apoptosis induction.

- Inflammation Models : Exhibited promising results in animal models for inflammatory diseases, showing reduced levels of inflammatory markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.